Methyl 2-[(1-tert-butylpyrazol-4-yl)amino]-2-(2-fluorophenyl)acetate
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Overview
Description
Methyl 2-[(1-tert-butylpyrazol-4-yl)amino]-2-(2-fluorophenyl)acetate is an organic compound that features a pyrazole ring substituted with a tert-butyl group, an amino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-tert-butylpyrazol-4-yl)amino]-2-(2-fluorophenyl)acetate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl halides under basic conditions.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Coupling with the fluorophenyl group: This can be done using Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative of the fluorophenyl group with the pyrazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-tert-butylpyrazol-4-yl)amino]-2-(2-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, amines, and organometallic compounds are commonly employed under various conditions, including acidic, basic, or catalytic environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-[(1-tert-butylpyrazol-4-yl)amino]-2-(2-fluorophenyl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-tert-butylpyrazol-4-yl)amino]-2-(2-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1-tert-butylpyrazol-4-yl)amino]-2-(2-chlorophenyl)acetate
- Methyl 2-[(1-tert-butylpyrazol-4-yl)amino]-2-(2-bromophenyl)acetate
- Methyl 2-[(1-tert-butylpyrazol-4-yl)amino]-2-(2-iodophenyl)acetate
Uniqueness
Methyl 2-[(1-tert-butylpyrazol-4-yl)amino]-2-(2-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets and improve its metabolic stability compared to its halogenated analogs .
Properties
IUPAC Name |
methyl 2-[(1-tert-butylpyrazol-4-yl)amino]-2-(2-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c1-16(2,3)20-10-11(9-18-20)19-14(15(21)22-4)12-7-5-6-8-13(12)17/h5-10,14,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLDACXBEIOTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)NC(C2=CC=CC=C2F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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